2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS2/c1-18-13(19)12-11(4-5-20-12)17-14(18)21-7-8-2-3-9(15)10(16)6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXQJPOPUUWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Stepwise Cyclization
The core structure is typically synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with carbonyl-containing reagents. For example, reacting 2-amino-4-methylthiophene-3-carbonitrile with formamide under acidic conditions yields 3-methylthieno[3,2-d]pyrimidin-4-one.
Reaction Conditions :
Green One-Pot Multicomponent Synthesis
A four-component reaction involving ketones, ethyl cyanoacetate, sulfur (S₈), and formamide offers a streamlined alternative. For 3-methyl derivatives, acetone serves as the ketone precursor:
$$
\text{Acetone} + \text{Ethyl cyanoacetate} + \text{S}_8 + \text{Formamide} \xrightarrow{\text{Catalyst}} \text{Thieno[3,2-d]pyrimidin-4-one}
$$
Optimized Parameters :
Functionalization at the 2-Position with (3,4-Difluorophenyl)methyl Sulfanyl Group
Synthesis of (3,4-Difluorophenyl)methanethiol
The thiol precursor is prepared by reacting (3,4-difluorophenyl)methyl bromide with thiourea:
$$
\text{(3,4-Difluorophenyl)methyl bromide} + \text{Thiourea} \xrightarrow{\text{Ethanol, Δ}} \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{Thiol}
$$
Key Data :
- Yield : 65%
- Characterization : ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂S).
Nucleophilic Substitution at C2
The 2-chlorothieno[3,2-d]pyrimidin-4-one intermediate undergoes displacement with the thiol:
$$
\text{2-Chloro-3-methylthieno[3,2-d]pyrimidin-4-one} + \text{(3,4-Difluorophenyl)methanethiol} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions :
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol to afford pale-yellow crystals (mp 218–220°C).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.30 (s, 2H, SCH₂), 7.25–7.50 (m, 3H, Ar-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 27.8 (CH₃), 35.2 (SCH₂), 116.5–150.1 (Ar-C).
- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (C-S).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Advantages |
|---|---|---|---|
| Traditional Cyclization | 3 | 70% | High regioselectivity |
| Multicomponent Reaction | 1 | 68% | Reduced purification steps |
| Post-Functionalization | 2 | 76% | Flexibility in substituent introduction |
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thieno[3,2-d]pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives
2.1.1. Substituent Variations on the Pyrimidinone Core
Key Observations :
- Fluorine vs. Chlorine Substituents : The 3,4-difluorophenyl group in the target compound offers a balance of electronegativity and moderate lipophilicity compared to the more lipophilic 3,4-dichlorophenyl analog . Fluorine’s smaller atomic radius may improve target selectivity over bulkier substituents.
- Methyl vs. Methoxy Groups : The 3-methyl group in the target compound likely enhances metabolic stability compared to the 3-methoxyphenyl substituent in , which is prone to demethylation .
- Core Isomerism: Thieno[3,2-d]pyrimidin-4-one (target) vs.
2.1.2. Pharmacological Data Trends
- TNKS Inhibition: Compound 62 () demonstrates nanomolar potency, highlighting the importance of bulky aryl groups (e.g., 4-tert-butylphenyl) for enzyme inhibition . The target compound’s 3,4-difluorophenyl group may similarly enhance potency but with improved solubility due to fluorine’s polarity.
- Selectivity : Fluorinated derivatives generally exhibit better selectivity profiles compared to chlorinated analogs, as seen in PARP inhibitor studies .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations :
- Methoxy Groups : While methoxy substituents improve solubility (), they may reduce metabolic stability compared to fluorine .
Physicochemical and Structural Comparisons
Biological Activity
2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure features a thieno-pyrimidine core with a difluorophenylmethyl sulfanyl group, which may contribute to its pharmacological properties.
- Molecular Formula: C21H16F2N2OS2
- Molecular Weight: 414.5 g/mol
- CAS Number: 2741922-10-9
Biological Activity Overview
Recent studies have examined the biological activity of this compound across various therapeutic areas. The following sections detail the findings regarding its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-inflammatory effects. In vitro assays have demonstrated the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Key Findings:
- COX Inhibition: Compounds similar to this compound showed IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes. For example, some derivatives displayed IC50 values ranging from 6.12 µM to 6.74 µM compared to standard drugs like diclofenac and celecoxib .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 6.12 | COX-1 |
| Compound B | 6.74 | COX-2 |
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines using MTT assays. The results indicated that certain modifications to the thieno-pyrimidine structure enhanced cytotoxicity against breast and lung cancer cells.
Antimicrobial Activity
The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has also been investigated. These compounds have shown activity against both bacterial and fungal strains.
Research Findings:
- Bacterial Inhibition: In vitro tests demonstrated that some derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound's structural features may allow it to bind to and inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation: Enhanced ROS production may also contribute to the cytotoxic effects observed in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
